molecular formula C8H15Cl B13211603 1-(Chloromethyl)-1-ethylcyclopentane

1-(Chloromethyl)-1-ethylcyclopentane

Cat. No.: B13211603
M. Wt: 146.66 g/mol
InChI Key: DDUBLCPFSLYTPK-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-ethylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a chloromethyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-1-ethylcyclopentane typically involves the chloromethylation of 1-ethylcyclopentane. This can be achieved through the reaction of 1-ethylcyclopentane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethylated product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of phase transfer catalysts and advanced separation techniques can further enhance the purity and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-1-ethylcyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: Formation of amines, thiols, or other substituted derivatives.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

1-(Chloromethyl)-1-ethylcyclopentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-ethylcyclopentane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group serves as a reactive site for substitution reactions, while the ethyl group provides steric hindrance that can influence the compound’s reactivity and selectivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    1-(Bromomethyl)-1-ethylcyclopentane: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    1-(Chloromethyl)-1-methylcyclopentane: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: 1-(Chloromethyl)-1-ethylcyclopentane is unique due to the combination of its chloromethyl and ethyl substituents, which confer specific reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

Molecular Formula

C8H15Cl

Molecular Weight

146.66 g/mol

IUPAC Name

1-(chloromethyl)-1-ethylcyclopentane

InChI

InChI=1S/C8H15Cl/c1-2-8(7-9)5-3-4-6-8/h2-7H2,1H3

InChI Key

DDUBLCPFSLYTPK-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCC1)CCl

Origin of Product

United States

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